3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide
Description
3-Methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide is a benzamide derivative characterized by a 3-methyl-substituted aromatic ring, a trichloroethylamine backbone, and a 2-phenylethylamino side chain.
Properties
Molecular Formula |
C18H19Cl3N2O |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-13-6-5-9-15(12-13)16(24)23-17(18(19,20)21)22-11-10-14-7-3-2-4-8-14/h2-9,12,17,22H,10-11H2,1H3,(H,23,24) |
InChI Key |
WUVPZRWDZUMKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
Introduction of the Trichloromethyl Group: The next step involves the reaction of 3-methylbenzoyl chloride with trichloroacetonitrile in the presence of a base such as triethylamine to introduce the trichloromethyl group.
Attachment of the Phenylethylamine Moiety: Finally, the phenylethylamine moiety is introduced through a nucleophilic substitution reaction with 2-phenylethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor-ligand interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the phenylethylamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features
The compound shares a benzamide core with several analogs, but its unique substituents differentiate its physicochemical and biological properties. Key structural variations among analogs include:
Pharmacological and Biochemical Profiles
- Target Compound vs. A-251179: A-251179’s pyridinylthiourea group enhances its affinity for KATP channels, enabling smooth muscle relaxation .
- Target Compound vs. Thiourea Derivatives : Thiourea-containing analogs (e.g., 3-methyl-N-[2,2,2-trichloro-1-(4-chlorophenylthioureido)ethyl]benzamide) exhibit antioxidant activity via radical scavenging . The absence of thiourea in the target compound suggests divergent mechanisms, possibly reducing antioxidant efficacy but improving metabolic stability.
- Target Compound vs. Thiadiazole Analogs : The thiadiazole ring in ’s derivative confers rigidity and hydrogen-bonding capacity, likely enhancing antimicrobial activity . The target compound’s flexible 2-phenylethyl chain may improve membrane permeability but reduce target specificity.
Biological Activity
3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a benzamide core and a trichloroethyl group, suggests diverse reactivity and biological interactions. This article reviews the compound's biological activity based on various studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 385.7 g/mol. The compound exhibits notable physical properties, including a boiling point of 477.6ºC and a density of 1.358 g/cm³. The presence of the trichloroethyl group enhances its reactivity, particularly in nucleophilic substitution reactions.
Preliminary studies indicate that this compound may interact with specific biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. The phenylethylamine moiety is hypothesized to enhance lipophilicity and receptor binding capabilities, which could be crucial for its pharmacological effects.
Pharmacological Studies
Research has shown that compounds with structural similarities to this compound exhibit various biological activities:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide | C17H17Cl3N4O3S2 | Antitumor activity |
| 4-Methoxy-N-{2,2,2-trichloro-1-[({4-phenyldiazenyl}anilino)carbothioyl)amino]ethyl}benzamide | C18H18Cl3N5O3S | Antimicrobial properties |
| N-(1-(Benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-4-methylbenzamide | C16H14Cl3N3S | Inhibitory effects on cancer cell lines |
These comparisons highlight the potential for this compound to exhibit similar or enhanced biological activities due to its unique structure .
Neuropharmacological Effects
A study focusing on the neuropharmacological profile of similar compounds indicated that trichloroethyl derivatives could modulate neurotransmitter systems. These findings suggest that this compound might affect serotonin and dopamine pathways, potentially leading to antidepressant or anxiolytic effects.
Anticancer Potential
In vitro studies have explored the anticancer potential of structurally related compounds. For instance, compounds with similar functional groups have shown cytotoxic effects against various cancer cell lines. Further research is warranted to evaluate the specific effects of this compound on cancer proliferation and apoptosis mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide, and how do reaction conditions influence product selectivity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Acyl chlorides (e.g., m-toluoyl chloride) are commonly used to react with amines (e.g., o-phenylenediamine derivatives) under anhydrous conditions. Key factors include:
- Leaving groups : Acyl chlorides favor amide formation due to their reactivity .
- Protonating agents : Excess acid (e.g., polyphosphoric acid) and elevated temperatures promote cyclization to benzimidazoles, which should be avoided for amide synthesis .
- Solvents : Dichloromethane or chloroform under inert atmospheres minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Assign peaks for trichloromethyl (δ 2.21 ppm for methyl groups), phenyl rings (δ 6.92–7.87 ppm), and amide protons (δ 8.55 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 361.3 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures (CCDC 1013218/1014054) to validate stereochemistry .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and optimize synthesis pathways for this compound?
- Methodology :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, electron-deficient trichloromethyl groups may direct nucleophilic attacks .
- Transition State Modeling : Simulate reaction barriers for amide vs. benzimidazole formation under varying protonation conditions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzamides?
- Case Study : Conflicting antimicrobial results in analogs may arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines for reproducibility .
- Structural Nuances : Trifluoromethyl groups (e.g., in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) enhance lipophilicity but may reduce solubility, affecting bioavailability .
Q. How can reaction conditions be tailored to minimize byproducts like benzimidazoles during scale-up?
- Optimization :
- Temperature Control : Maintain <50°C to suppress cyclization .
- Leaving Group Engineering : Replace acyl chlorides with activated esters (e.g., pentafluorophenyl) for slower, selective amidation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation without side reactions .
- Monitoring : In-line FTIR tracks amine consumption and intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
